1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one
Description
The compound 1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one is a heterocyclic molecule with a fused thieno[2,3-c]pyridine core substituted by a benzo[d]thiazol group and an ethanone moiety. Its molecular formula is C₁₆H₁₅N₃OS₂, and it has a molecular weight of 329.45 g/mol .
Properties
IUPAC Name |
1-[2-amino-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-9(20)19-7-6-10-13(8-19)21-15(17)14(10)16-18-11-4-2-3-5-12(11)22-16/h2-5H,6-8,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSKSHWUUUEAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the construction of the thieno[2,3-c]pyridine ring system. The final step involves the introduction of the ethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with considerations for temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in a variety of functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a unique molecular structure that facilitates its interaction with biological systems. The chemical formula is , and its IUPAC name is 1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one. Its molecular weight is approximately 248.32 g/mol.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of thieno[2,3-c]pyridine exhibit cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that compounds similar to this compound showed significant inhibition of tumor growth in xenograft models of breast cancer .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Organic Electronics
In material science, the compound's unique electronic properties make it a candidate for applications in organic electronics. Its ability to form charge transfer complexes can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
| Property | Value |
|---|---|
| Conductivity | High |
| Stability | Moderate |
| Solubility | Soluble in organic solvents |
Case Study 1: Anticancer Research
A comprehensive study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of thieno[2,3-c]pyridine derivatives. The study reported that modifications to the side chains significantly enhanced anticancer activity against A549 lung cancer cells .
Case Study 2: Antimicrobial Activity
In another investigation published in Antibiotics, researchers synthesized a series of derivatives based on the core structure of this compound. The results indicated promising activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Mechanism of Action
The mechanism of action of 1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and its analogs:
Key Observations
Core Structure Variations: The target compound and clopidogrel impurity B share the 4,7-dihydrothieno[2,3-c]pyridine core. However, the former features a benzo[d]thiazol substituent, while the latter has a chlorophenyl-ester group, impacting their biological roles (e.g., antifungal vs. antiplatelet activity) . The quinoline-substituted isoxazolo-pyridine derivative () demonstrates how heterocyclic diversity (isoxazole vs. thiophene) can target specific receptors like neurokinin-3 .
Functional Group Impact: The ethanone group in the target compound may enhance membrane permeability compared to the ester group in clopidogrel impurity B, which is prone to hydrolysis . The benzo[d]thiazol moiety () is associated with antifungal and kinase-inhibitory properties, distinguishing it from the oxadiazole group in , which is often linked to antimicrobial activity .
Biological Activity: Patent data () suggests that derivatives with thiazol-isoxazol combinations exhibit fungicidal activity, implying that the target compound’s benzo[d]thiazol group could similarly contribute to crop protection applications .
Research Findings and Data
Biological Activity
The compound 1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one is a member of the thieno[2,3-c]pyridine family and exhibits a range of biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This compound features a thieno[2,3-c]pyridine core with a benzo[d]thiazole moiety, contributing to its diverse biological activities.
Research indicates that compounds with similar structures often interact with various biological targets. The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory properties .
- Modulation of Receptors : The compound may act as an allosteric modulator for purine and pyrimidine receptors, influencing various signaling pathways .
- Induction of Apoptosis : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for anticancer therapies .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against a variety of bacterial and fungal strains. Studies suggest that its mechanism may involve disrupting microbial cell membranes or inhibiting vital enzymes essential for microbial survival .
Anticancer Potential
Research has highlighted the compound's ability to induce apoptosis in cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and promote cell death through various apoptotic pathways. Further investigation into its structure-activity relationship (SAR) is crucial for optimizing its anticancer efficacy .
Case Studies and Research Findings
Several studies have focused on the biological activity of thieno[2,3-c]pyridine derivatives:
- Anti-inflammatory Effects : A study demonstrated that related compounds inhibited COX enzymes effectively, suggesting potential applications in treating inflammatory diseases .
- Receptor Binding Studies : Research on similar derivatives indicated good binding affinity to adenosine receptors (A1AR), which could be beneficial in treating conditions like epilepsy .
- Efficacy Against Weeds : In agricultural studies, thieno[2,3-c]pyridine derivatives were evaluated for their herbicidal properties, showing promising results against various weed species .
Data Summary
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against multiple bacterial and fungal strains |
| Anti-inflammatory | Inhibits COX enzymes; potential for inflammatory disease treatment |
| Anticancer | Induces apoptosis in cancer cells; further SAR studies needed |
| Receptor Interaction | Good binding affinity to A1AR; potential use in neurological disorders |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one?
- Methodological Answer : The compound is synthesized via cyclocondensation and functionalization. For example, hydrazine hydrate is refluxed with α,β-unsaturated ketones in glacial acetic acid to form heterocyclic intermediates, followed by purification via recrystallization (ethanol) or column chromatography . Key steps include:
- Reaction Optimization : Reflux times (4–6 hours) and solvent selection (acetic acid, ethanol) influence yield and purity.
- Purification : Ethanol recrystallization removes byproducts, while column chromatography isolates isomers .
Q. How can the molecular structure be confirmed experimentally?
- Methodological Answer :
- X-ray crystallography resolves the dihedral angles between the benzothiazole, thienopyridine, and ketone moieties (e.g., 6.51° deviation in pyrazole ring planarity) .
- Spectroscopy : FTIR confirms carbonyl (C=O) and amine (NH₂) groups, while NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Computational Analysis : Molecular polarity (topological polar surface area: 102 Ų) and hydrophobicity (XLogP: 1.8) are calculated using software like Gaussian .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol, as seen in related pyrazole-thiazole syntheses .
- Catalysis : Acidic conditions (e.g., acetic acid) accelerate hydrazone formation, while base-mediated steps reduce side reactions .
- Temperature Control : Reflux at 60–65°C for 2.5 hours minimizes decomposition of thermally labile intermediates (e.g., Vilsmeier-Haack reagent reactions) .
Q. What strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?
- Methodological Answer :
- Bioassay Standardization : Use consistent cell lines (e.g., HeLa for antitumor assays) and control for solvent effects (DMSO vs. saline) .
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on benzothiazole enhance HIV-1 protease inhibition) .
- Meta-Analysis : Cross-reference datasets from crystallography (e.g., π–π interactions in crystal packing) and computational models to validate activity trends .
Q. How can conformational dynamics influence the compound’s biological interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Analyze flexibility of the dihydrothienopyridine ring and hydrogen-bonding capacity of the amino group .
- Crystal Packing Analysis : Weak interactions (C–H···π, centroid distances ~3.7 Å) stabilize the solid-state structure, which may correlate with receptor binding .
Key Challenges and Recommendations
- Stereochemical Control : Racemization during cyclization may occur; chiral HPLC or asymmetric catalysis should be explored .
- Biological Screening : Prioritize assays targeting benzothiazole-associated pathways (e.g., HIV-1 protease, tumor necrosis factor) .
- Data Reproducibility : Document solvent grades, heating rates, and crystallization protocols to minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
